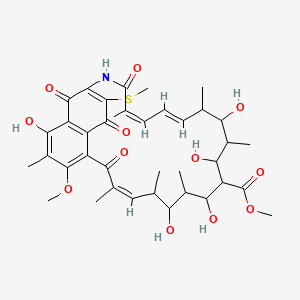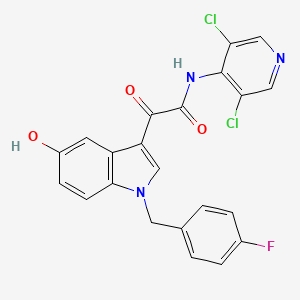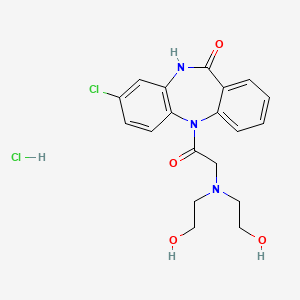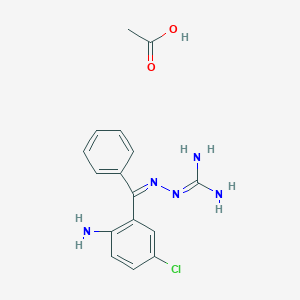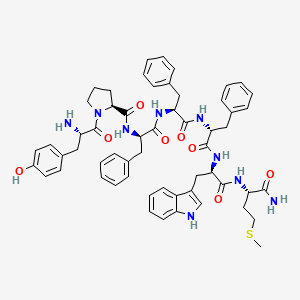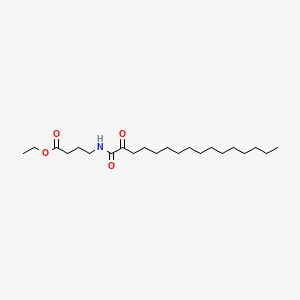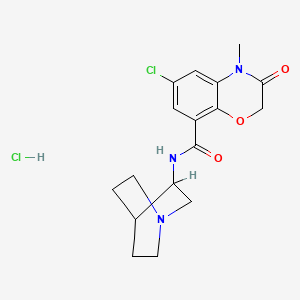
Azasetron
Overview
Description
Azasetron is an antiemetic which acts as a 5-HT3 receptor antagonist . It is used in the management of nausea and vomiting induced by cancer chemotherapy (such as cisplatin chemotherapy) . Azasetron hydrochloride is given in a usual dose of 10 mg once daily by mouth or intravenously .
Synthesis Analysis
Azasetron synthesis involves the reaction of intermediate III with 3-aminoquinuclidine dihydrochloride and TBTU in methylene chloride. The mixture is mixed to lower the temperature of the system to 0-10°C, and triethylamine is added dropwise . After 1.5 hours, the reaction is complete .Molecular Structure Analysis
Azasetron has a molecular formula of C17H20ClN3O3 . Its average mass is 349.812 Da and its monoisotopic mass is 349.119324 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Azasetron are not fully detailed in the available sources .Physical And Chemical Properties Analysis
Azasetron has a molecular weight of 349.82 and a chemical formula of C17H20ClN3O3 . It is a white to beige powder that is soluble in water at a concentration of 2 mg/mL .Scientific Research Applications
Application in Chemotherapy-Induced Nausea and Vomiting (CINV)
- Summary of Application : Azasetron is a potent and selective serotonin 5-HT3 receptor antagonist used in the management of nausea and vomiting induced by cancer chemotherapy .
- Methods of Application : Azasetron hydrochloride is given in a usual dose of 10 mg once daily by mouth or intravenously .
- Results or Outcomes : It has been found to be effective in preventing and treating CINV .
Application in Transdermal Drug Delivery System
- Summary of Application : A study was conducted to develop a transdermal drug delivery system for Azasetron and evaluate the correlation between in vitro and in vivo release .
- Methods of Application : The effects of different adhesives, permeation enhancers, and loadings of Azasetron used in patches on the penetration of Azasetron through rabbit skin were investigated using two-chamber diffusion cells in vitro . For in vivo studies, Azasetron pharmacokinetic parameters in Bama miniature pigs were determined according to a noncompartment model method after topical application of transdermal patches and intravenous administration of Azasetron injections .
- Results or Outcomes : The optimal patch formulation exhibited sustained release profiles in vivo for 216 h. The in vivo absorption curve in Bama miniature pigs obtained by deconvolution approach using WinNonlinR program was correlated well with the in vitro permeation curve of the Azasetron patch .
Application in Quantitative Analysis
- Summary of Application : Azasetron is used in the simultaneous quantization of five serotonin 5-hydroxytryptamine receptor antagonists .
- Methods of Application : A new strategy for the simultaneous quantization of five serotonin 5-hydroxytryptamine receptor antagonists—ondansetron, azasetron, ramosetron, granisetron, and tropisetron—either in infusion samples or in injection dosage form was first established based on high-performance liquid chromatography combined with a quantitative analysis .
- Results or Outcomes : This method provides a new approach for the quantitative analysis of Azasetron .
Application in Treatment of Sudden Sensorineural Hearing Loss (SSNHL)
- Summary of Application : R-azasetron besylate (SENS-401) has been studied to prevent hearing loss related to sudden sensorineural hearing loss (SSNHL), acoustic trauma, and cisplatin-induced ototoxicity .
- Methods of Application : SENS-401 (R-azasetron besylate) is designed to protect and preserve inner ear tissue when lesions may cause progressive hearing impairments . The drug (both oral and injectable) is also in development for the treatment of sudden sensorineural hearing loss .
- Results or Outcomes : Sensorion expects to initiate a phase 2 clinical trial in this indication in the first half of 2018 .
Application in Platinum-Induced Ototoxicity
- Summary of Application : SENS-401 (R-azasetron besylate) has received the FDA’s orphan drug designation for the prevention of platinum-induced ototoxicity in pediatric patients .
- Methods of Application : SENS-401 (R-azasetron besylate) is designed to protect and preserve inner ear tissue when lesions may cause progressive hearing impairments . The drug (both oral and injectable) is also in development for the treatment of sudden sensorineural hearing loss .
- Results or Outcomes : As many as 60% of patients develop severe hearing loss due to platinum-based chemotherapies . There is no approved pharmaceutical treatment . Sensorion expects to initiate a phase 2 clinical trial in this indication in the first half of 2018 .
Application in Stability Studies
- Summary of Application : A study was conducted to determine the stability of a mixture of azasetron and dexamethasone at a clinically relevant concentration .
- Methods of Application : The study demonstrates that the azasetron-dexamethasone mixture seems to be stable for 48 hours at 25°C and for 14 days at 4°C when packaged in polyolefin bags or glass .
- Results or Outcomes : The findings from this study can be used to guide the preparation and storage of azasetron-dexamethasone mixtures in clinical settings .
Safety And Hazards
properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azasetron hydrochloride | |
CAS RN |
123040-16-4 | |
| Record name | Y 25130 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azasetron hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZASETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

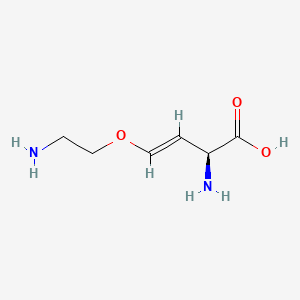
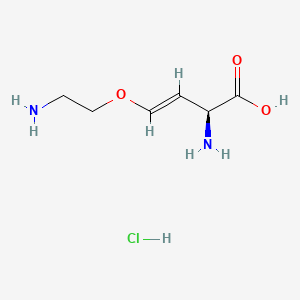
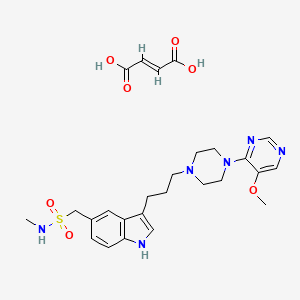
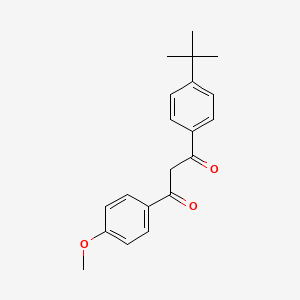
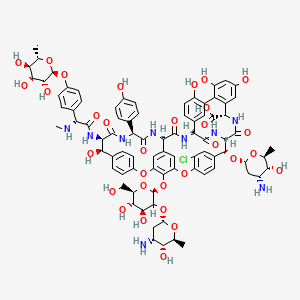
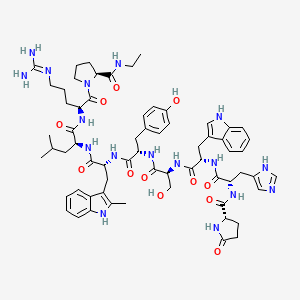
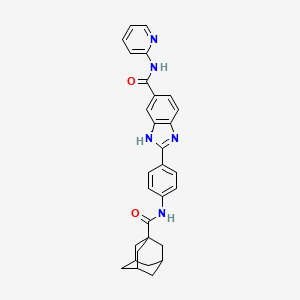
![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)
